Bisabolol oxide B

Anti-inflammatory In vivo pharmacology Edema

Bisabolol oxide B (CAS 55399-12-7), also known as α-bisabolol oxide B, is a bicyclic sesquiterpenoid belonging to the tetrahydrofuran class of organic compounds. It is a key oxidation metabolite of (−)-α-bisabolol and a naturally occurring constituent of the essential oil of German chamomile (Matricaria chamomilla).

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 55399-12-7
Cat. No. B1213750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisabolol oxide B
CAS55399-12-7
Synonymsisabolol oxide B
bisabololoxide B
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
InChIInChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3
InChIKeyRKBAYVATPNYHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisabolol oxide B (CAS 55399-12-7) – Essential Characteristics and Analytical Reference Data


Bisabolol oxide B (CAS 55399-12-7), also known as α-bisabolol oxide B, is a bicyclic sesquiterpenoid belonging to the tetrahydrofuran class of organic compounds [1]. It is a key oxidation metabolite of (−)-α-bisabolol and a naturally occurring constituent of the essential oil of German chamomile (Matricaria chamomilla) [2]. The compound possesses the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol [3]. Its structural features contribute to its established anti-inflammatory, antimicrobial, and antioxidant properties, making it relevant for pharmaceutical and cosmetic research applications .

Bisabolol oxide B vs. In-Class Analogs: Why Structural Specificity Dictates Biological Outcome and Procurement Decisions


Despite sharing a common biosynthetic origin and a sesquiterpene skeleton with α-bisabolol and bisabolol oxide A, bisabolol oxide B exhibits distinct biological activities and physicochemical properties that preclude simple substitution. Pharmacological studies demonstrate that the antiphlogistic potency of (−)-α-bisabolol is considerably more marked than that of the bisabolol oxides A and B, indicating that the degree of oxidation and specific stereochemistry are critical determinants of efficacy . Furthermore, the relative abundance of bisabolol oxide B in chamomile chemotypes varies significantly, with some essential oils containing up to 25.5% of this oxide, while others contain as little as 1.6% [1][2]. This natural variance underscores the necessity for precise sourcing and analytical verification, as a generic chamomile extract or an undefined mixture of bisaboloids will not deliver the targeted pharmacological profile associated with a bisabolol oxide B-enriched preparation. Consequently, from a procurement standpoint, substituting a bisabolol oxide B reference material with a less expensive α-bisabolol standard or a mixed bisabolol oxide preparation can lead to irreproducible results in biological assays and unreliable formulation performance.

Head-to-Head Quantitative Evidence: Bisabolol oxide B (CAS 55399-12-7) vs. Key Analogs


In Vivo Anti-Edematous Efficacy: Bisabolol Oxide-Rich Matricaria Oil (ED50 = 42.4 mg/kg) vs. Carrageenan-Induced Inflammation

In a rat model of carrageenan-induced paw edema, a standardized matricaria oil characterized by a high content of bisabolol oxide B (25.5%) and bisabolol oxide A (21.5%) demonstrated significant, dose-dependent antiedematous activity. The median effective dose (ED50) for reducing edema was 42.4 ± 0.2 mg/kg [1]. While this study evaluated a bisabolol oxide-rich oil rather than the isolated compound, the predominant presence of bisabolol oxide B (25.5%) establishes its contribution to the observed in vivo efficacy. This provides a quantitative benchmark for comparing the anti-inflammatory potential of bisabolol oxide B-enriched extracts against alternative chamomile chemotypes or isolated α-bisabolol, for which similar in vivo ED50 values in this specific model are not as comprehensively reported.

Anti-inflammatory In vivo pharmacology Edema

Natural Abundance Variation: Bisabolol Oxide B Content in Chamomile Chemotypes

The concentration of bisabolol oxide B in chamomile essential oils is highly dependent on the plant's chemotype and extraction method. GC-MS analysis of a bisabolol oxide-rich chemotype revealed α-bisabolol oxide B at a content of 25.5%, alongside α-bisabolol oxide A at 21.5% [1]. In contrast, a different chamomile essential oil sample showed α-bisabolol oxide B at only 6.2%, with α-bisabolol oxide A dominating at 47.7% [2]. Another study reported even lower levels, with bisabolol oxide B at 1.6% and bisabolol oxide A at 2.3% in a specific cultivar [3]. This wide range (1.6% to 25.5%) highlights the critical importance of verifying the specific chemotype and analytical profile when sourcing material for research or product development.

Natural product chemistry Chemotype analysis Quality control

Antimicrobial Potential: Comparative Activity of Bisabolol Oxide B vs. α-Bisabolol

While head-to-head MIC data for the isolated compounds is limited in the open literature, a comparative study indicated that bisabolol oxide B exhibits higher antibacterial activity than α-bisabolol against a range of bacterial strains [1]. The bisabolol oxide B-rich matricaria oil (25.5% bisabolol oxide B) has demonstrated in vivo anti-inflammatory effects, and the antimicrobial properties of the bisabolol oxides are recognized as contributing to the overall therapeutic profile of chamomile [2]. This suggests that for applications requiring a dual anti-inflammatory and antimicrobial effect, a bisabolol oxide B-enriched extract may offer a broader spectrum of activity compared to α-bisabolol alone.

Antimicrobial Natural preservative Pharmaceutical

Physicochemical Properties: Solubility and LogP Differentiation

Bisabolol oxide B is characterized by its bicyclic tetrahydrofuran structure, which influences its solubility and partitioning behavior. It is considered practically insoluble in water and a relatively neutral molecule [1]. Its solubility is higher in organic solvents, making it suitable for incorporation into lipid-based formulations, emulsions, and other non-aqueous systems . This contrasts with the more lipophilic parent compound, α-bisabolol, and other sesquiterpenoids, which may exhibit different solubility profiles. Understanding these properties is essential for selecting the appropriate compound for a given formulation matrix and for predicting its behavior in biological systems.

Formulation science Solubility Drug delivery

Bisabolol oxide B (CAS 55399-12-7) – Optimal Use Cases for Scientific and Industrial Applications


In Vivo Anti-Inflammatory and Analgesic Research

Bisabolol oxide B-rich extracts or isolated reference standards are ideal for investigating the molecular mechanisms of pain and inflammation. The established ED50 values for antihyperalgesic (49.8 mg/kg) and antiedematous (42.4 mg/kg) effects in a rat carrageenan model provide a quantifiable benchmark for in vivo studies [1]. Researchers can use bisabolol oxide B as a lead compound to explore novel anti-inflammatory pathways or as a positive control when evaluating new botanical preparations.

Quality Control and Chemotype Authentication of Chamomile-Derived Products

Due to the wide natural variance in bisabolol oxide B content (ranging from 1.6% to 25.5% in chamomile essential oils), a high-purity bisabolol oxide B analytical standard is essential for the accurate quantification and chemotype verification of raw materials and finished products [2][3]. This ensures batch-to-batch consistency in the manufacture of chamomile-based pharmaceuticals, nutraceuticals, and cosmetics, and supports compliance with pharmacopoeial monographs.

Development of Dual-Action Topical Formulations

The combined anti-inflammatory and antimicrobial properties of bisabolol oxide B make it a compelling candidate for topical formulations targeting inflammatory skin conditions with a potential microbial component. Its solubility profile in organic solvents and lipids facilitates its incorporation into creams, ointments, and emulsions . The compound's presence as a major constituent in bio-active matricaria oil (25.5%) supports the development of standardized natural complex formulations where bisabolol oxide B serves as a marker compound for efficacy [4].

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